molecular formula C9H11ClO2 B8501957 1-(4-Chlorophenyl)-2-methoxy-ethan-1-ol

1-(4-Chlorophenyl)-2-methoxy-ethan-1-ol

Cat. No.: B8501957
M. Wt: 186.63 g/mol
InChI Key: JYOGDIIWUICPLN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-methoxy-ethan-1-ol is a secondary alcohol characterized by a 4-chlorophenyl group attached to the first carbon of an ethan-1-ol backbone, with a methoxy (-OCH₃) substituent on the second carbon. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and methoxy groups, and aromatic stability from the chlorinated benzene ring. The compound is of interest in medicinal chemistry, particularly as a metabolite of chlorphenoxamine, a muscle relaxant and antihistamine .

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methoxyethanol

InChI

InChI=1S/C9H11ClO2/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9,11H,6H2,1H3

InChI Key

JYOGDIIWUICPLN-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and research findings:

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological/Chemical Relevance Reference
1-(4-Chlorophenyl)-2-methoxy-ethan-1-ol C₉H₁₁ClO₂ 186.64 4-ClPh, 2-OCH₃ on ethanol Metabolite of chlorphenoxamine; excreted as conjugates in humans, suggesting rapid metabolism
1-(4-Chloro-2-methoxyphenyl)ethan-1-ol C₉H₁₁ClO₂ 186.64 2-OCH₃, 4-Cl on benzene (positional isomer) Structural isomer; altered electronic effects due to methoxy position on aromatic ring
2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol C₉H₁₂ClNO₂ 201.65 Amino (-NH₂), 4-Cl, 2-OCH₃ on benzene Potential CNS activity due to amino group; enhanced hydrogen bonding capacity
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol C₁₂H₁₂ClNOS 253.75 Thiazole ring, 4-ClPh Improved lipophilicity for membrane penetration; unconfirmed biological activity
2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one C₁₆H₁₅ClO₂ 274.75 Ethoxy (-OCH₂CH₃), ketone (C=O) Ketone group increases electrophilicity; used in material science or as synthetic intermediate
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₃ClO 256.73 α,β-unsaturated ketone, 4-ClPh Antifungal activity against C. albicans; conjugated system enables π-π interactions

Key Research Findings and Implications

Metabolic Stability : this compound is excreted as glucuronide or sulfate conjugates in humans, indicating rapid Phase II metabolism. This contrasts with analogs like the thiazole derivative (MW 253.75), where bulkier substituents may slow metabolic clearance .

Antifungal Activity : While the target compound lacks direct antifungal data, its structural relative, (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one, inhibits Candida albicans via interactions with fungal cell membranes or enzymes. The 4-chlorophenyl group may enhance target binding .

Functional Group Impact : Replacing the hydroxyl group with a ketone (e.g., 2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one) increases electrophilicity, making it suitable for nucleophilic addition reactions in organic synthesis .

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